5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine
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Overview
Description
5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but there are also metal-free synthetic routes available .
Industrial Production Methods
The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-aminoisoxazole: This compound is structurally similar but lacks the methoxy group, which can affect its chemical properties and biological activities.
5-(4-Methoxyphenyl)isoxazol-3-amine: This compound is similar but does not have the bromine atom, which can influence its reactivity and applications.
Uniqueness
The combination of these functional groups can lead to unique chemical and biological properties .
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-2-6(4-7(8)11)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
URBQDFHLDPUEFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)N)Br |
Origin of Product |
United States |
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